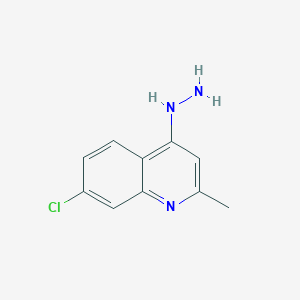

7-Chloro-4-hydrazinyl-2-methylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

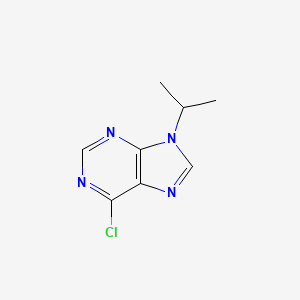

7-Chloro-4-hydrazinyl-2-methylquinoline is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 .

Synthesis Analysis

The synthesis of 7-chloro-4-hydrazinyl-2-methylquinoline or its derivatives can be achieved through a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis

The InChI code for 7-Chloro-4-hydrazinyl-2-methylquinoline is 1S/C10H10ClN3/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

7-Chloro-4-hydrazinyl-2-methylquinoline is a solid substance . It has a molecular weight of 207.66 .Aplicaciones Científicas De Investigación

Synthesis and Transformations

Research has highlighted the synthesis of 7-Chloro-4-hydrazinyl-2-methylquinoline and its derivatives, providing a foundation for further chemical transformations and applications in medicinal chemistry. One study described the synthesis of 6(8)-substituted 4-hydrazino-2-methylquinolines, achieved by reacting corresponding 4-chloro-2-methylquinolines with hydrazine hydrate. These compounds underwent further reactions to yield various pyrrolo[3,2-c]quinolines and pyrazol-1-yl-2-methylquinolines, showcasing the compound's versatility in chemical synthesis (Avetisyan et al., 2010).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives synthesized from 7-Chloro-4-hydrazinyl-2-methylquinoline. For instance, novel hydrazinyl quinazoline amine derivatives exhibited significant antimicrobial activities, underlining the potential of such compounds in developing new antimicrobial agents (Samel & Pai, 2011). Another research effort synthesized new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives, evaluating their antibacterial activity and showing promising results against various strains of bacteria and fungus (Le et al., 2018).

Anticancer Potential

The anticancer potential of 7-Chloro-4-hydrazinyl-2-methylquinoline derivatives has also been explored. One notable compound, 1-(7-Chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene]hydrazine, demonstrated excellent cytotoxic activity against several cancer cell lines, notably melanoma cells, suggesting the potential for these derivatives in anticancer drug development (Montenegro et al., 2012).

Photolysis and Environmental Applications

The photodegradation of quinolinecarboxylic herbicides, related to 7-Chloro-4-hydrazinyl-2-methylquinoline, has been studied to understand their behavior in aqueous systems. This research is crucial for assessing the environmental impact of these compounds and their derivatives, with findings indicating different rates of degradation under UV and sunlight irradiation, highlighting the importance of understanding the environmental fate of such chemicals (Pinna & Pusino, 2012).

Safety And Hazards

The safety data sheet for 7-Chloro-4-hydrazinyl-2-methylquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

The future directions for 7-Chloro-4-hydrazinyl-2-methylquinoline could involve further exploration of its potential biological activities. Given the wide range of activities displayed by compounds containing the 4-aminoquinoline nucleus, there may be potential for 7-Chloro-4-hydrazinyl-2-methylquinoline to be used in the development of new therapeutic agents .

Propiedades

IUPAC Name |

(7-chloro-2-methylquinolin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXSAMCCXSURIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Cl)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332720 |

Source

|

| Record name | 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-hydrazinyl-2-methylquinoline | |

CAS RN |

97892-66-5 |

Source

|

| Record name | 7-Chloro-4-hydrazinyl-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97892-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)

![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)

![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)